2-[(4-methoxyphenyl)methylideneamino]ethanol
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Overview
Description
2-[(4-methoxyphenyl)methylideneamino]ethanol is an organic compound with the molecular formula C10H13NO2. It is a Schiff base derived from the condensation of p-methoxybenzaldehyde and ethanolamine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methylideneamino]ethanol typically involves the condensation reaction between p-methoxybenzaldehyde and ethanolamine. This reaction is usually carried out in a solvent-free environment using a mortar and pestle, which results in high yields of the product . The reaction can be represented as follows:
p-Methoxybenzaldehyde+Ethanolamine→this compound
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methylideneamino]ethanol can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: DDQ (dichlorodicyanobenzoquinone)
Reduction: DIBAL (diisobutylaluminum hydride)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
- p-Methoxybenzaldehyde
Reduction: Mono-protected diol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[(4-methoxyphenyl)methylideneamino]ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methylideneamino]ethanol involves its ability to form coordination complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms . The compound can also undergo redox reactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methoxybenzylidene)amino)ethanol
- 2-((4-Methoxybenzylidene)amino)phenol
- 2-((3,4-Dimethoxybenzylidene)amino)ethanol
Uniqueness
2-[(4-methoxyphenyl)methylideneamino]ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and coordination properties. The presence of the p-methoxy group enhances its electron-donating ability, making it a more effective ligand in coordination chemistry compared to its analogs .
Properties
CAS No. |
1952-35-8 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
HFMJBAMWHBCZIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NCCO |
Canonical SMILES |
COC1=CC=C(C=C1)C=NCCO |
1952-35-8 | |
Origin of Product |
United States |
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